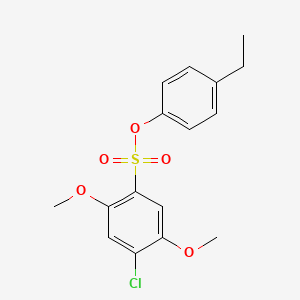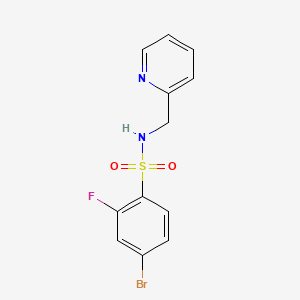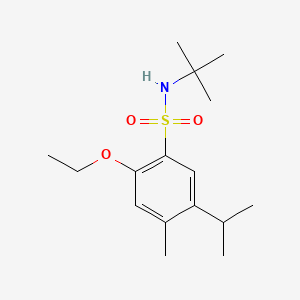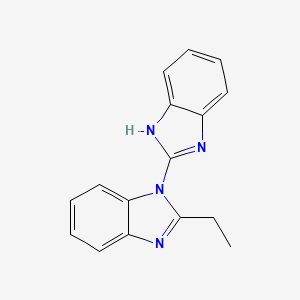
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a bromophenyl group attached to a methanesulfonamide moiety with a hydroxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-bromophenyl)-N-(2-oxoethyl)methanesulfonamide.
Reduction: Formation of (phenyl)-N-(2-hydroxyethyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用机制
The mechanism of action of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- (4-chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- (4-fluorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- (4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Uniqueness
(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.
属性
分子式 |
C9H12BrNO3S |
|---|---|
分子量 |
294.17 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7H2 |
InChI 键 |
AYTJRXOJXLHSST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)

![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)
![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)


